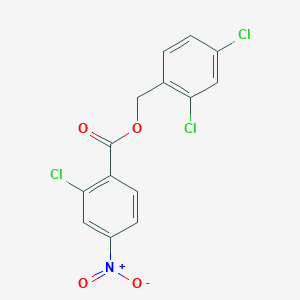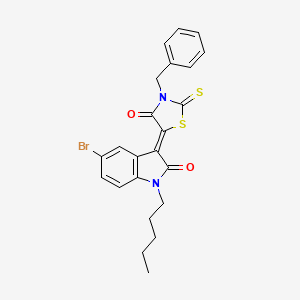
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C14H8Cl3NO4 and a molecular weight of 360.583 g/mol . It is known for its unique structure, which includes both dichlorobenzyl and nitrobenzoate groups. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate typically involves the acylation of 2,4-dichlorobenzyl chloride with 2-chloro-4-nitrobenzoic acid. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the benzyl and benzoate groups can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Nucleophilic Substitution: Substituted benzyl or benzoate derivatives.
Reduction: 2,4-Dichlorobenzyl 2-chloro-4-aminobenzoate.
Oxidation: 2,4-Dichlorobenzoic acid derivatives.
Scientific Research Applications
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is not well-documented. based on its structure, it may interact with biological molecules through:
Electrophilic Substitution: The nitro group can act as an electron-withdrawing group, making the benzyl group more susceptible to nucleophilic attack.
Hydrogen Bonding: The nitro and chloro groups can form hydrogen bonds with biological targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
2,4-Dichlorobenzoyl chloride: Employed in the synthesis of thioesters and other derivatives.
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
Uniqueness
2,4-Dichlorobenzyl 2-chloro-4-nitrobenzoate is unique due to its combination of dichlorobenzyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
618443-98-4 |
|---|---|
Molecular Formula |
C14H8Cl3NO4 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H8Cl3NO4/c15-9-2-1-8(12(16)5-9)7-22-14(19)11-4-3-10(18(20)21)6-13(11)17/h1-6H,7H2 |
InChI Key |
SOGKJSPCNXABAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018401.png)
![3-(4-propoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018404.png)



![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)


![1-cyclohexyl-3-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B12018443.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12018450.png)


